molecular formula C16H24N2O3S B4877005 N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide

Cat. No.: B4877005
M. Wt: 324.4 g/mol
InChI Key: JOMWXGGLQAQSDJ-UHFFFAOYSA-N
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Description

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide is a chemical compound with a complex structure that includes a piperidine ring, a sulfonyl group, and a butanamide moiety

Preparation Methods

The synthesis of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The sulfonylation of the piperidine ring is achieved using sulfonyl chlorides under basic conditions. The final step involves the coupling of the sulfonylated piperidine with a butanamide derivative. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group, forming new derivatives.

Scientific Research Applications

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring can enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide can be compared with other sulfonyl-containing compounds, such as sulfonamides and sulfonylureas. These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of the piperidine ring and the butanamide moiety in this compound distinguishes it from other similar compounds, providing distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions and interact with specific molecular targets, making it a valuable tool in research and development.

Properties

IUPAC Name

N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-3-6-16(19)17-14-8-10-15(11-9-14)22(20,21)18-12-5-4-7-13(18)2/h8-11,13H,3-7,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMWXGGLQAQSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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